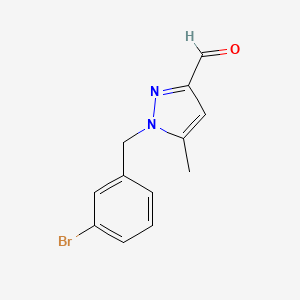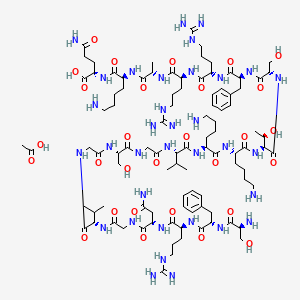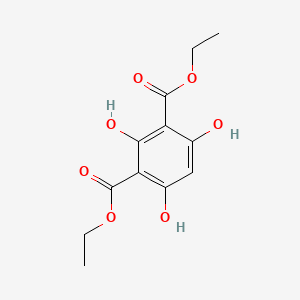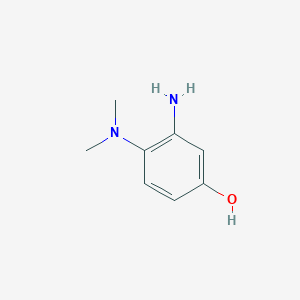
6-Bromo-2-(2,2,2-trifluoroethyl)isoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-(2,2,2-trifluoroethyl)isoquinolin-1(2H)-one: is a chemical compound belonging to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and trifluoroethyl groups in this compound can significantly influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(2,2,2-trifluoroethyl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route is as follows:
Starting Material: The synthesis begins with the preparation of 6-bromoisoquinoline.
Alkylation: The 6-bromoisoquinoline is then subjected to alkylation with 2,2,2-trifluoroethyl bromide in the presence of a strong base such as potassium carbonate.
Cyclization: The resulting intermediate undergoes cyclization to form the isoquinolinone ring structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, controlled temperatures, and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-(2,2,2-trifluoroethyl)isoquinolin-1(2H)-one: can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolinones, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
6-Bromo-2-(2,2,2-trifluoroethyl)isoquinolin-1(2H)-one: has several scientific research applications:
Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its biological activity.
Chemical Biology: The compound can be used as a probe to study biological pathways and mechanisms.
Material Science: It may be used in the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-(2,2,2-trifluoroethyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets. The presence of bromine and trifluoroethyl groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
6-Bromo-2-(2,2,2-trifluoroethyl)isoquinolin-1(2H)-one: can be compared with other isoquinolinone derivatives:
6-Bromoisoquinolin-1(2H)-one: Lacks the trifluoroethyl group, which can affect its biological activity and chemical properties.
2-(2,2,2-Trifluoroethyl)isoquinolin-1(2H)-one:
The presence of both bromine and trifluoroethyl groups in This compound makes it unique and potentially more versatile in various applications.
Propriétés
Formule moléculaire |
C11H7BrF3NO |
|---|---|
Poids moléculaire |
306.08 g/mol |
Nom IUPAC |
6-bromo-2-(2,2,2-trifluoroethyl)isoquinolin-1-one |
InChI |
InChI=1S/C11H7BrF3NO/c12-8-1-2-9-7(5-8)3-4-16(10(9)17)6-11(13,14)15/h1-5H,6H2 |
Clé InChI |
PEROISYJHOTXPE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN(C2=O)CC(F)(F)F)C=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-5-methyl-6-oxo-2-oxa-5-azabicyclo[2.2.1]heptan-3-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B14767615.png)




![Ethyl 2-[4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexyl]acetate](/img/structure/B14767624.png)

![rel-(3R,3aR,6aR)-3-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrol-2-one](/img/structure/B14767634.png)





![2-(1,5-Diethyl-8-oxabicyclo[3.2.1]oct-2-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14767693.png)
